molecular formula C8H20Cl2N2O B1441808 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride CAS No. 1219979-94-8

2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride

Cat. No. B1441808
CAS RN: 1219979-94-8
M. Wt: 231.16 g/mol
InChI Key: CFTOVMGTQSWZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride, commonly known as Et-Pyr-Et, is a chiral compound that is widely used in the synthesis of various pharmaceuticals, including anti-epileptic drugs, antifungal agents, and antiviral agents. It is also used in the synthesis of several monomers and polymers for various industrial and medical applications. Et-Pyr-Et is a stable, water-soluble, and non-toxic compound, making it an ideal choice for a variety of applications.

Scientific Research Applications

Ethanol and Ethyl Compounds in Biological Systems

Interactions with the Central Nervous System

Research on taurine and ethanol interactions within the central nervous system (CNS) reveals how endogenous amino acids like taurine can modulate the effects of ethanol. Both substances influence neuronal ligand-gated chloride channels and other cation channels, affecting behaviors like locomotion and sedation. These interactions suggest potential therapeutic avenues for alcohol abuse treatment (Oliver, 2002).

Ethanol Metabolites and Biomarkers

Ethyl Glucuronide as an Alcohol Consumption Marker

Ethyl glucuronide (EtG) analysis in hair has emerged as a reliable method to assess long-term alcohol consumption habits. It provides a more stable and temporally extended marker than direct ethanol measurement, offering insights into individual drinking behaviors over time (Biondi et al., 2019).

Ethanol in Energy and Environmental Contexts

Ethanol as an Alternative Energy Source

Ethanol's role as an alternative energy source, particularly in the conversion of lignocellulosic materials to biofuels, demonstrates its importance in renewable energy research. The efficiency of ethanol production from various biomass sources, including its environmental impact and energy balance, is a key area of study (Swati et al., 2013).

Ethanol in Industrial Processes

Dehydration of Ethanol to Ethylene

The conversion of ethanol to ethylene represents a significant industrial process, offering an economically feasible alternative to petroleum-based ethylene production. This process, including the development of efficient catalysts and reaction mechanisms, is crucial for the chemical industry and for the production of a wide range of synthetic materials (Zhang & Yu, 2013).

properties

IUPAC Name

2-[ethyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOVMGTQSWZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
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